molecular formula C30H42Cl2N2O2 B5254318 1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride

1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride

Cat. No.: B5254318
M. Wt: 533.6 g/mol
InChI Key: LAMQBQHRXPBKDK-UHFFFAOYSA-N
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Description

1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride is a complex organic compound with the molecular formula C24H36ClNO2 It is known for its unique structure, which includes an adamantyl group, a phenoxy group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride typically involves multiple steps. One common method includes the reaction of 1-adamantyl bromide with 4-hydroxybenzyl alcohol to form 1-(4-hydroxyphenyl)adamantane. This intermediate is then reacted with 1-(4-benzylpiperazin-1-yl)propan-2-ol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques like chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound. The phenoxy and piperazinyl groups contribute to its binding affinity and specificity towards certain receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
  • 1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride

Uniqueness

1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability, while the benzylpiperazinyl group provides specific binding characteristics that differentiate it from similar compounds .

Properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O2.2ClH/c33-28(21-32-12-10-31(11-13-32)20-23-4-2-1-3-5-23)22-34-29-8-6-27(7-9-29)30-17-24-14-25(18-30)16-26(15-24)19-30;;/h1-9,24-26,28,33H,10-22H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMQBQHRXPBKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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